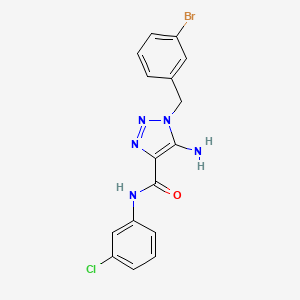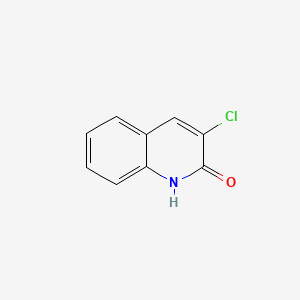
Quinolinol, chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinol, chloro- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is a fundamental structure in many natural and synthetic compounds, known for its applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry
Mechanism of Action
Target of Action
3-Chloroquinolin-2-ol, also known as Quinolinol, chloro-, is a quinoline derivativeQuinoline derivatives are known to exhibit a broad spectrum of biological activities and are often used as scaffolds in drug development . They have been reported to show antimicrobial, antifungal, anti-virulence, antiviral, and anti-parasitic activities .
Mode of Action
For instance, some quinoline derivatives have been found to inhibit bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes .
Biochemical Pathways
For example, some quinoline derivatives act as zinc and copper chelators, which can be a potential therapeutic strategy for diseases characterized by Zn, Cu, Fe dyshomeostasis, such as Alzheimer’s disease and Parkinson’s disease .
Pharmacokinetics
Studies on a similar compound, clioquinol, have shown that it is rapidly absorbed and undergoes first-pass metabolism to glucuronate and sulfate conjugates . The bioavailability of Clioquinol is about 12% when administered intraperitoneally . It’s worth noting that the pharmacokinetic properties of 3-Chloroquinolin-2-ol may differ.
Result of Action
For instance, some quinoline derivatives have been found to exhibit potent anticancer activity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinolinol, chloro- can be achieved through various methods. One common approach involves the chlorination of quinolinol. This can be done using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically involves the substitution of a hydrogen atom with a chlorine atom on the quinoline ring.
Industrial Production Methods: In industrial settings, the production of quinolinol, chloro- often involves large-scale chlorination processes. These processes are optimized for yield and efficiency, using catalysts and specific reaction conditions to ensure the selective chlorination of the desired position on the quinoline ring. The use of continuous flow reactors and advanced purification techniques helps in achieving high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: Quinolinol, chloro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Scientific Research Applications
Quinolinol, chloro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinolinol, chloro- derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Quinoline
- 8-Hydroxyquinoline
- Chloroquine
Properties
IUPAC Name |
3-chloro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKKFPGAZIINBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
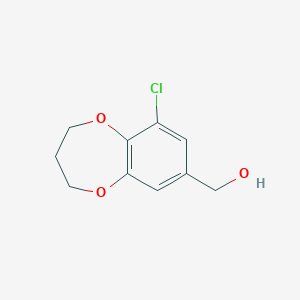
![1-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2979077.png)
![11-(3-methoxybenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2979081.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2979082.png)
![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide](/img/structure/B2979083.png)
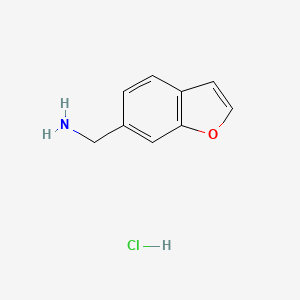
![{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B2979086.png)
![methyl 3-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2979087.png)
![3-chloro-6-fluoro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2979090.png)
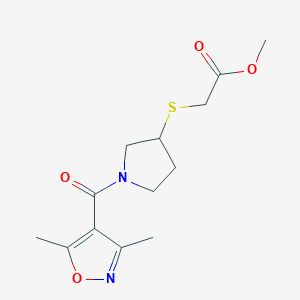
![1-(2-Chlorophenyl)-3-[(propan-2-ylidene)amino]urea](/img/structure/B2979094.png)
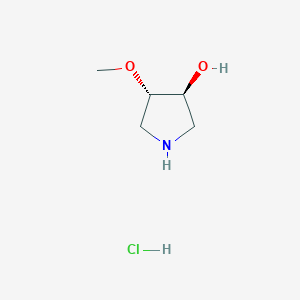
![8-(4-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2979097.png)
